3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with significant potential in medicinal chemistry. It is categorized under the class of imidazolidine derivatives, which are known for their diverse biological activities. The compound has the molecular formula and a molecular weight of approximately 233.7 g/mol. Its IUPAC name reflects its structural components, including a piperidine ring and an imidazolidine-2,4-dione moiety, which contribute to its pharmacological properties .
The compound is classified as a hydrochloride salt, indicating that it is typically encountered in its hydrochloride form for enhanced solubility and stability. It is primarily sourced from chemical suppliers and research institutions involved in synthetic organic chemistry. The compound's CAS number is 1351647-38-5, which uniquely identifies it in chemical databases .
The synthesis of 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride generally involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with an appropriate imidazolidine precursor under controlled conditions to facilitate the formation of the desired dione structure.
Key steps in the synthesis may involve:
The molecular structure of 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride features a five-membered imidazolidine ring fused with two carbonyl groups at positions 2 and 4. The piperidine ring is attached at position 3 via a methylene bridge.
The compound can undergo various chemical reactions typical of imidazolidines and piperidines, including:
These reactions can be exploited to modify the structure for enhanced biological activity or to create derivatives for specific applications in drug development .
The mechanism of action for 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. For instance, compounds with similar structures have shown potential as inhibitors of metalloproteinases, which are involved in various pathological processes including inflammation and cancer progression .
In vitro studies suggest that modifications to the imidazolidine core can influence binding affinity and selectivity towards target proteins, making this compound a candidate for further pharmacological investigation .
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has potential applications in:
The ongoing research into its biological activities may lead to new therapeutic agents with improved efficacy against diseases such as cancer or inflammatory disorders .
Piperidine-imidazolidinedione hybrids represent a strategically important class of heterocyclic compounds in modern drug discovery. These hybrids combine the pharmacophoric elements of the piperidine ring—a ubiquitous scaffold in CNS-active and anticancer agents—with the imidazolidinedione (hydantoin) moiety, which confers hydrogen-bonding capacity and metabolic stability. The imidazole and benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile biological activities, particularly in oncology [1] [3]. The structural hybrid discussed herein—3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride—exemplifies this approach, where the piperidinylmethyl spacer connects two nitrogen-containing heterocycles, creating a three-dimensional architecture that enhances target engagement potential. This specific hybridization strategy has yielded compounds with improved pharmacokinetic profiles and target selectivity compared to simpler heterocyclic systems [3].
Compound Name | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
Quizartinib | FLT3 inhibitor (leukemia) | Piperidine-linked heterocycle | [3] |
Tipifarnib | Farnesyltransferase inhibitor (solid tumors) | Imidazole-piperidine hybrid | [3] |
3-(Piperidin-4-ylmethyl)-imidazolidine-2,4-dione | c-Myc pathway modulation (investigational) | Piperidinylmethyl spacer with hydantoin | [5] |
The biological activity of piperidinylmethyl derivatives exhibits profound sensitivity to regiochemical variations. Positional isomerism—specifically the attachment point of the imidazolidinedione moiety to the piperidine ring (3-, 4-, or N-positions)—dictates conformational dynamics, electronic distribution, and solvent-accessible surface area, thereby influencing target binding. The 4-position attachment in 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione allows for extended conformation where both rings can adopt pseudo-axial or equatorial orientations, facilitating interactions with planar biological targets like kinase ATP pockets or transcription factor interfaces. By contrast, 5-(piperidin-3-yl)imidazolidine-2,4-dione hydrobromide exhibits distinct steric constraints and hydrogen-bonding vectors due to the 3-position linkage [5] [10]. Similarly, 3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride incorporates an N-methyl group that introduces steric blockade of one hydrogen-bonding face while altering lipophilicity profiles (logP increase ≈ 0.8) [8]. These subtle structural differences translate to significant pharmacological divergence, as evidenced by differential activity in cellular assays targeting oncogenic transcription factors like c-Myc [5] [8] [10].
Compound | Attachment Position | ClogP | H-Bond Donors | TPSA (Ų) | Key Biological Implications |
---|---|---|---|---|---|
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride | 4-(CH₂-link) | -0.2 | 2 | 58.2 | Enhanced DNA groove binding for c-Myc G-quadruplex |
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide | 3-(direct) | -1.1 | 2 | 58.2 | Restricted conformation limits protein interaction |
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride | 4-(direct) + N3-methyl | 0.6 | 1 | 45.3 | Reduced polarity enhances membrane permeability |
The pursuit of c-Myc inhibitors represents a paradigmatic challenge in oncology due to Myc's classification as an "undruggable" transcription factor. Early strategies focused on indirect modulation through G-quadruplex stabilization in the MYC promoter region. Piperidine-containing compounds emerged as privileged scaffolds in this context due to their cationic nature (facilitating DNA interaction) and conformational flexibility (enabling adaptation to polymorphic G4 structures). The evolution began with simple piperidine-amide derivatives (e.g., quarfloxin analogs) that stabilized G-quadruplexes with modest potency (IC₅₀ > 1 µM) [7] [9]. A significant advancement arrived with piperine analogs like PIP-2, which demonstrated nanomolar affinity (Kd = 67 nM) for the c-Myc G-quadruplex and induced downregulation of Myc transcription in A549 lung cancer cells. PIP-2's design incorporated a conjugated diene system linked to piperidine, enabling π-π stacking with G-tetrads while the piperidine nitrogen coordinated with phosphate backbones [2]. This pharmacophore inspired the development of more complex hybrids, including 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione derivatives, where the imidazolidinedione moiety provides additional hydrogen-bonding sites complementary to the loop regions of G-quadruplexes. These compounds represent a third-generation refinement combining the DNA-binding prowess of piperidine with the proteolytic stability of hydantoins [5] [9]. Current efforts focus on optimizing the tether length between piperidine and imidazolidinedione to balance affinity and cellular permeability for improved in vivo efficacy [5].
Generation | Representative Compound | Target Engagement | MYC Inhibition IC₅₀ | Key Innovations |
---|---|---|---|---|
1st | Quarfloxin derivatives | G-quadruplex stabilization | >1 µM | Initial proof-of-concept |
2nd | Piperine analog PIP-2 | c-Myc G4-specific binding | 120 nM | Conjugated linker for π-stacking |
3rd | 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione | G4 stabilization + Myc/Max disruption | Under investigation | Hybrid scaffold with dual binding modalities |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7